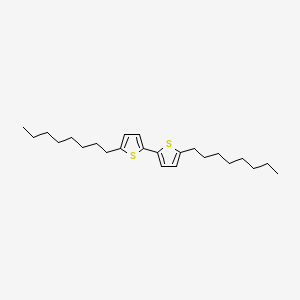
5-Bromo-4,6-dicyclopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,6-dicyclopropylpyrimidine: is a heterocyclic organic compound with the molecular formula C10H11BrN2 . This compound is characterized by a pyrimidine ring substituted with bromine at the 5-position and cyclopropyl groups at the 4- and 6-positions. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dicyclopropylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dicyclopropylpyrimidine with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can simplify the synthesis process and reduce production costs by enabling easier separation and recycling of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4,6-dicyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the bromine atom.
Cross-Coupling Reactions: Products are biaryl derivatives with diverse substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4,6-dicyclopropylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4,6-dicyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl groups contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of cyclopropyl groups.
5-Bromo-4-cyclopropylpyrimidine: Lacks one cyclopropyl group compared to 5-Bromo-4,6-dicyclopropylpyrimidine.
Uniqueness
This compound is unique due to the presence of two cyclopropyl groups, which enhance its steric and electronic properties.
Eigenschaften
Molekularformel |
C10H11BrN2 |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
5-bromo-4,6-dicyclopropylpyrimidine |
InChI |
InChI=1S/C10H11BrN2/c11-8-9(6-1-2-6)12-5-13-10(8)7-3-4-7/h5-7H,1-4H2 |
InChI-Schlüssel |
DBFZZVAZDMGTGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=NC=N2)C3CC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)




![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)




![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)

